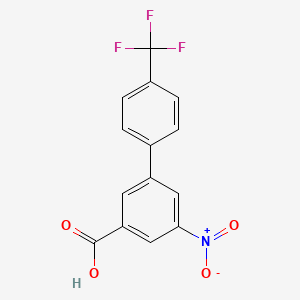

5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid

描述

IUPAC Naming and Alternative Nomenclature

The systematic IUPAC name for this compound is 5-nitro-3-[4-(trifluoromethyl)phenyl]benzoic acid , which reflects its substitution pattern on the benzoic acid backbone. The numbering begins at the carboxyl group (position 1), with the nitro group (–NO₂) at position 5 and the 4-(trifluoromethyl)phenyl substituent at position 3. Alternative nomenclature includes 3-nitro-5-[4-(trifluoromethyl)phenyl]benzoic acid , emphasizing the relative positions of the functional groups. Non-systematic synonyms such as 5-nitro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid are also used in chemical databases.

CAS Registry Identification (1261858-56-3)

The compound is uniquely identified by the CAS Registry Number 1261858-56-3 , which is critical for regulatory documentation and commercial procurement. This identifier distinguishes it from structurally similar isomers, such as 2-nitro-4-(3-trifluoromethylphenyl)benzoic acid (CAS 53227622).

Molecular Formula (C₁₄H₈F₃NO₄)

The molecular formula C₁₄H₈F₃NO₄ corresponds to a molar mass of 311.21 g/mol . This formula accounts for:

- A benzoic acid core (C₇H₅O₂)

- A nitro group (–NO₂)

- A 4-(trifluoromethyl)phenyl substituent (C₇H₄F₃)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₈F₃NO₄ | |

| Exact Mass | 311.0405 g/mol | |

| Monoisotopic Mass | 311.0405 g/mol |

Structural Classification within Benzoic Acid Derivatives

This compound belongs to the aromatic carboxylic acid family, specifically a nitro- and trifluoromethyl-substituted benzoic acid derivative . Its structure combines three key features:

- A carboxyl group (–COOH) at position 1.

- A nitro group (–NO₂) at position 5.

- A 4-(trifluoromethyl)phenyl group (–C₆H₄CF₃) at position 3.

These substituents place it within a subclass of benzoic acids known for enhanced electronic effects due to the electron-withdrawing nitro and trifluoromethyl groups.

Structural Features and Isomerism

Benzene Ring Substitution Patterns

The compound’s aromatic system exhibits meta-substitution relative to the carboxyl group:

- The nitro group at position 5 creates steric and electronic effects that influence reactivity.

- The 4-(trifluoromethyl)phenyl group at position 3 introduces a bulky, electron-deficient aromatic ring.

| Substituent | Position | Electronic Effect |

|---|---|---|

| Carboxyl (–COOH) | 1 | Strongly electron-withdrawing |

| Nitro (–NO₂) | 5 | Electron-withdrawing |

| 4-(Trifluoromethyl)phenyl | 3 | Electron-withdrawing |

Resonance and Electronic Effects

The electron-withdrawing groups create a deactivated aromatic ring , reducing electrophilic substitution reactivity. The nitro group stabilizes negative charges through resonance, while the trifluoromethyl group enhances acidity via inductive effects. These features make the carboxyl proton more acidic than unsubstituted benzoic acid (pKa ~3.03 predicted).

Stereochemical Considerations and Isomerism

Structural isomerism arises from:

- Regioisomerism : Variations in nitro group placement (e.g., 2-nitro vs. 5-nitro).

- Substituent orientation : The trifluoromethyl group on the phenyl ring can occupy para, meta, or ortho positions, though the 4-(trifluoromethyl) configuration is most common.

For example, 2-nitro-4-(3-trifluoromethylphenyl)benzoic acid (CAS 53227622) is a regioisomer with distinct physicochemical properties.

Physicochemical Properties

Molecular Weight and State

The compound is a solid at room temperature, with a molecular weight of 311.21 g/mol . While its melting point is not well-documented, analogous nitro-substituted benzoic acids (e.g., 3-nitro-4-trifluoromethylbenzoic acid) melt near 169°C , suggesting similar thermal stability.

Solubility and Partition Coefficients

- Solubility : Limited solubility in water due to hydrophobic aromatic and trifluoromethyl groups. Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol.

- LogP : Estimated at 2.14 , indicating moderate lipophilicity.

| Property | Value/Description | Source |

|---|---|---|

| LogP | 2.14 (predicted) | |

| Solubility | Soluble in DMSO, methanol |

Acidity and Reactivity

The carboxyl group’s acidity is enhanced by the electron-withdrawing substituents, with a predicted pKa of 3.03 . This makes it more acidic than benzoic acid (pKa 4.2). The nitro group further directs electrophilic attacks to meta positions in reactions such as nitration.

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorption bands include:

属性

IUPAC Name |

3-nitro-5-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO4/c15-14(16,17)11-3-1-8(2-4-11)9-5-10(13(19)20)7-12(6-9)18(21)22/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRVADUQUXMKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691174 | |

| Record name | 5-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261858-56-3 | |

| Record name | 5-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid typically involves the nitration of a suitable precursor, such as 3-(4-trifluoromethylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

化学反应分析

Types of Reactions:

Oxidation: The nitro group in 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid can undergo reduction reactions to form corresponding amines.

Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group and trifluoromethyl group influence the reactivity and orientation of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Reduction: Formation of 5-amino-3-(4-trifluoromethylphenyl)benzoic acid.

Substitution: Formation of halogenated derivatives depending on the substituent introduced.

科学研究应用

Pharmaceutical Applications

Drug Development

5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid has been investigated for its potential as a lead compound in drug development. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which can improve pharmacokinetic properties. This compound is being explored for its antimicrobial and anti-inflammatory activities, making it a candidate for developing new therapeutic agents aimed at various diseases .

Case Study: Antimicrobial Activity

Research on structurally similar compounds has indicated that trifluoromethyl-substituted benzoic acids can exhibit significant antibacterial effects against Gram-positive bacteria. Such findings suggest that this compound may possess similar properties, warranting further investigation.

Agricultural Chemicals

Pesticide Development

The compound is also being explored in the field of agrochemicals. Its structural characteristics allow for potential applications as an herbicide or fungicide. Studies have shown that derivatives of trifluoromethyl-substituted benzoic acids can be effective against various fungal strains, indicating that this compound may serve as a precursor for developing new agricultural products .

Materials Science

Advanced Materials Synthesis

In materials science, this compound is utilized in the synthesis of advanced polymers and coatings. The unique properties imparted by the trifluoromethyl group enhance material stability and performance under various conditions. Research into polymers incorporating this compound has demonstrated improvements in thermal stability and chemical resistance.

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as a valuable building block in organic synthesis. It can be employed in various reactions to create more complex organic molecules. The compound's reactivity allows it to participate in coupling reactions and other synthetic methodologies that are crucial for producing pharmaceuticals and specialty chemicals.

作用机制

The mechanism of action of 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

相似化合物的比较

Key Observations :

- Acidity : The nitro group at position 5 in the target compound enhances acidity compared to derivatives with nitro groups at positions 2 or 4. Electron-withdrawing groups ortho or para to the carboxylic acid (position 1) lower pKa values by stabilizing the deprotonated form .

Physicochemical Properties

- Extraction Behavior : Benzoic acid derivatives with electron-withdrawing groups (e.g., nitro, -CF₃) exhibit higher distribution coefficients (m) in emulsion liquid membrane systems, leading to faster extraction rates. For example, benzoic acid itself achieves >98% extraction in <5 minutes, outperforming acetic acid due to its higher m value . The target compound’s trifluoromethyl group likely amplifies this trend, enhancing extraction efficiency compared to less lipophilic derivatives.

- Antioxidative Activity : Unlike hydroxyl-rich derivatives (e.g., gallic acid, with antioxidative activity linked to 3,4,5-trihydroxy substitution), the target compound’s electron-withdrawing groups may reduce radical-scavenging capacity. Esterification further diminishes such activity, as seen in methyl esters .

Data Tables

Table 1: Structural Comparison of High-Similarity Compounds

(See Section 2.1 for full table.)

Table 2: Inferred Physicochemical Properties

| Property | 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid | 4-Nitro-2-(trifluoromethyl)benzoic acid | Benzoic Acid |

|---|---|---|---|

| Acidity (pKa) | ~1.8–2.2 (estimated) | ~2.3–2.7 (estimated) | 4.2 |

| logP | ~3.5–4.0 (estimated) | ~2.8–3.3 (estimated) | 1.9 |

| Extraction Rate (m) | High (CF₃ enhances lipophilicity) | Moderate | High |

生物活性

5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid (C₁₄H₈F₃NO₄) is an aromatic compound characterized by its unique structural features, including a nitro group at the 5-position and a trifluoromethylphenyl substituent at the 3-position. This compound has gained attention in various fields, particularly in pharmaceuticals, due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, biological evaluations, and potential applications.

- Molecular Formula: C₁₄H₈F₃NO₄

- Molecular Weight: 305.2 g/mol

- Structural Features:

- Nitro group at position 5

- Trifluoromethyl group at position 4 on the phenyl ring

Biological Activity Overview

This compound exhibits various biological activities, particularly as a lead compound for drug development. Its structural similarities to other compounds suggest potential applications in treating fungal infections and possibly other diseases.

1. Antimycotic Activity

Research indicates that compounds structurally related to this compound have been evaluated for their antimycotic properties. A study involving salicylanilide esters with similar structures demonstrated in vitro activity against multiple fungal strains, suggesting that this compound may also possess similar properties.

2. Anti-mycobacterial Evaluation

In vitro assays have been conducted to assess the anti-mycobacterial activity of related compounds. For instance, derivatives of nitrobenzamide were tested against Mycobacterium smegmatis and Mycobacterium abscessus, although no significant growth inhibition was observed at concentrations up to 100 mM . This suggests that while related compounds may show promise, further research is needed to establish the efficacy of this compound specifically.

Synthesis and Evaluation

A variety of synthetic methods have been developed for producing this compound. These methods typically involve the use of carboxylic acids as starting materials, which can be coupled through decarboxylative reactions.

Table 1: Summary of Biological Evaluations

| Study | Target Organism | Concentration Tested | Result |

|---|---|---|---|

| Fungal Strains | Various | Active against multiple strains | |

| Mycobacterium | Up to 100 mM | No significant inhibition observed |

Potential Applications

The unique structure of this compound positions it as a candidate for further exploration in drug development. Its potential applications include:

- Antimycotic Agents: As indicated by studies on structurally similar compounds.

- Anti-tuberculosis Drugs: Given the ongoing research into nitro-containing compounds for anti-mycobacterial activity.

- Agrochemicals: Similar trifluoromethyl compounds have been used in developing agrochemicals, indicating a broader application scope.

常见问题

Basic: What are the optimized synthetic routes for 5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves sequential nitration and coupling reactions. For example:

Nitration: Introduce the nitro group to the benzoic acid backbone under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

Cross-Coupling: Use Suzuki-Miyaura coupling to attach the 4-trifluoromethylphenyl group to the nitro-substituted benzoic acid, employing a palladium catalyst and aryl boronic acid derivative .

Purification: Recrystallization in ethanol/water mixtures or preparative HPLC (as described for analogous compounds in ) ensures >95% purity. Monitor purity via HPLC-UV (λ = 254 nm) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks by comparing coupling patterns (e.g., meta-substituted trifluoromethyl groups show distinct splitting). provides analogous NMR data for triazine-substituted benzoic acids.

- Mass Spectrometry (HRMS): Confirm molecular ion [M-H]⁻ using high-resolution MS (e.g., m/z calculated for C₁₄H₉F₃NO₄: 336.0392). Cross-reference with NIST databases (e.g., ).

- FT-IR: Identify nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) functional groups .

Advanced: How can researchers design experiments to elucidate the compound's mechanism of action in enzyme inhibition studies?

Methodological Answer:

Enzyme Kinetics: Perform dose-response assays with recombinant enzymes (e.g., cytochrome P450 isoforms). Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

Protein Quantification: Apply the Folin-Ciocalteu method ( ) to normalize enzyme concentrations.

Structural Analysis: Co-crystallize the compound with target enzymes for X-ray diffraction studies. highlights similar approaches for receptor-binding studies .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguish nitro vs. trifluoromethyl environments).

- Isotopic Labeling: Synthesize deuterated analogs to confirm peak assignments.

- Computational Validation: Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian software). ’s pKa analysis demonstrates structural effects on spectral data .

Advanced: How to assess the compound's stability under varying pH and temperature conditions relevant to biological assays?

Methodological Answer:

Accelerated Stability Testing: Incubate the compound at pH 2–9 and 25–40°C for 4 weeks.

HPLC Monitoring: Quantify degradation products (e.g., nitro group reduction or hydrolysis). ’s protocols for hydroxybenzoic acids can be adapted.

Mass Spectrometry: Identify degradation pathways (e.g., demethylation or decarboxylation) .

Basic: What are the best practices for quantifying this compound in complex matrices like biological samples?

Methodological Answer:

| Method | LOD | Strengths | References |

|---|---|---|---|

| LC-MS/MS | ~1 ng/mL | High sensitivity; compatible with plasma/brain homogenates | |

| Terahertz Spectroscopy | 2.36×10⁻⁵ g/mL | Non-destructive; rapid for liquid foods |

Protocol: For LC-MS, use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). For terahertz, apply UVE-CARS spectral preprocessing to reduce noise .

Advanced: How can computational models predict the compound's reactivity or interaction with biological targets?

Methodological Answer:

DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., nitro group reactivity).

Molecular Docking: Use AutoDock Vina to simulate binding to proteins (e.g., COX-2). ’s receptor-binding studies guide parameter settings.

MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories .

Advanced: What methodologies detect trace degradation products of this compound during long-term storage?

Methodological Answer:

Non-Target Screening (LC-HRMS): Use patRoon workflows ( ) to identify unknown degradants.

Degradation Pathways: Compare with benzoic acid analogs ( ) to predict hydrolysis or photolysis products.

Stability-Indicating Assays: Validate methods per ICH guidelines using forced degradation (heat/light/acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。